

Application Note & Protocol: Laboratory Scale Preparation of Methyl 4-chlorobenzenesulfonate

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Compound of Interest

Compound Name: Methyl 4-chlorobenzenesulfonate

Cat. No.: B171660

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-chlorobenzenesulfonate is a key intermediate in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries. Its utility lies in its capacity to act as a methylating agent and as a precursor for the introduction of the 4-chlorobenzenesulfonyl moiety into various molecules. This document provides a detailed protocol for the laboratory-scale synthesis of **Methyl 4-chlorobenzenesulfonate** from 4-chlorobenzenesulfonyl chloride and methanol. The procedure is based on established methodologies, ensuring a reliable and reproducible outcome.^{[1][2][3]}

Reaction Principle

The synthesis of **Methyl 4-chlorobenzenesulfonate** is achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol.^[1] The reaction involves the nucleophilic attack of the hydroxyl group of methanol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonate ester and hydrogen chloride as a byproduct.

Reaction:

Experimental Protocol

Materials and Equipment

Reagents	Grade	Supplier
4-Chlorobenzenesulfonyl chloride	Reagent	(Specify)
Methanol	Anhydrous	(Specify)
Equipment		
Round-bottom flask with a dropping funnel and reflux condenser		
Heating mantle with a magnetic stirrer		
Rotary evaporator		
Vacuum distillation apparatus		
Buchner funnel and flask		
Melting point apparatus		
NMR Spectrometer		

Safety Precautions

- 4-Chlorobenzenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Methanol is flammable and toxic. Avoid inhalation and contact with skin.
- The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.

Procedure

- Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
- Reagent Addition: Charge the round-bottom flask with 96 parts by weight of methanol.

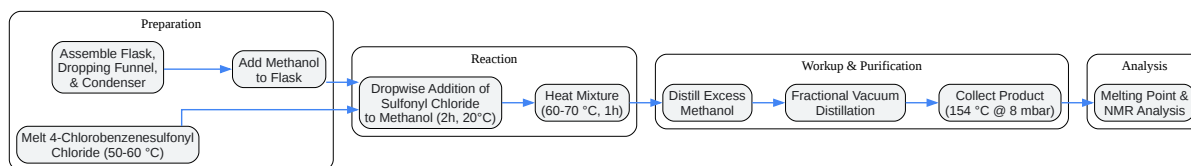
- **Controlled Addition:** From the dropping funnel, add 211 parts by weight of crude, molten 4-chlorobenzenesulfonyl chloride dropwise to the stirring methanol at 20 °C over a period of 2 hours. The 4-chlorobenzenesulfonyl chloride should be pre-heated to 50-60 °C to maintain it in a liquid state.[3]
- **Reaction:** After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 1 hour with continuous stirring.[3]
- **Solvent Removal:** Remove the excess methanol by distillation at atmospheric pressure.
- **Purification:** The remaining residue is then subjected to fractional distillation under vacuum.
- **Product Collection:** Collect the fraction that distills at 154 °C / 8 mbar.[3] The product, **Methyl 4-chlorobenzenesulfonate**, will solidify upon cooling.
- **Characterization:** The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).

Data Presentation

Parameter	Value	Reference
Reactant: 4-Chlorobenzenesulfonyl chloride	211 parts by weight	[3]
Reactant: Methanol	96 parts by weight	[3]
Reaction Temperature	60-70 °C	[3]
Reaction Time	1 hour	[3]
Boiling Point of Product	154 °C @ 8 mbar	[3]
Melting Point of Product	51 °C	[3]
Theoretical Yield	93.0%	[3]
Molecular Weight	206.65 g/mol	[4]

Visualizations

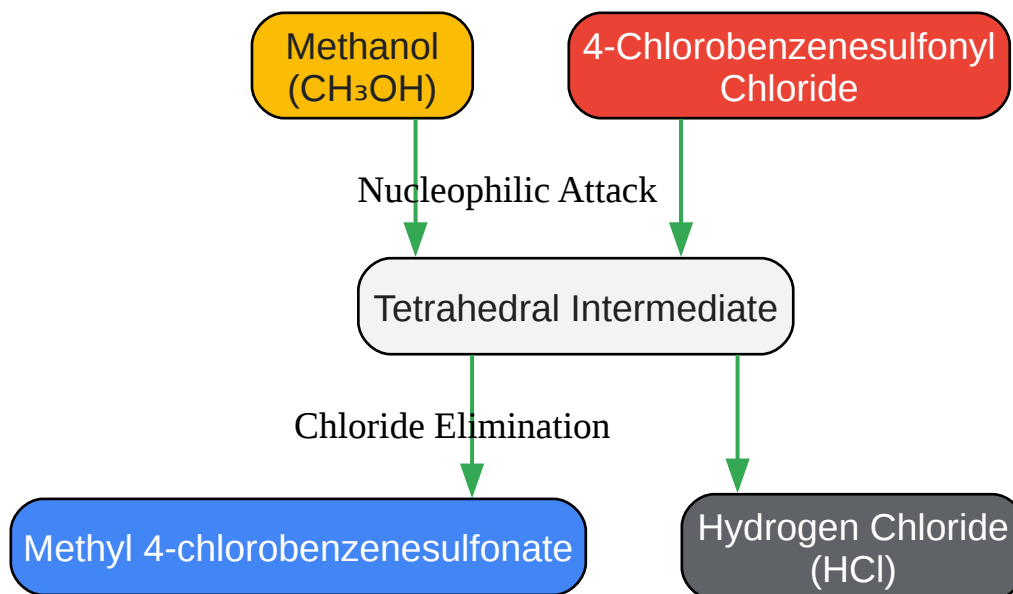
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Methyl 4-chlorobenzenesulfonate**.

Signaling Pathway (General Esterification)



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Caption: Generalized reaction pathway for sulfonate ester formation.

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References

- 1. eurjchem.com [eurjchem.com]
- 2. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. Methyl 4-chlorobenzenesulfonate | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
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